Dichloronitromethane

Description

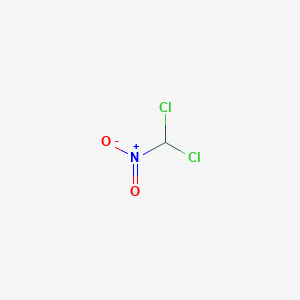

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dichloro(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYLLBGLKGFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221387 | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7119-89-3 | |

| Record name | Dichloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7119-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dichloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Reactivity Studies of Dichloronitromethane

Established Synthetic Pathways for Dichloronitromethane

The synthesis of this compound is primarily achieved through the direct chlorination of simple nitro compounds, a method that allows for the stepwise substitution of hydrogen atoms with chlorine.

The most common method for preparing this compound involves the controlled chlorination of nitromethane (B149229). smolecule.com This reaction proceeds by the sequential replacement of the acidic α-hydrogens of nitromethane with chlorine atoms. The process is typically conducted by bubbling chlorine gas through an alkaline solution of nitromethane or by using hypochlorite (B82951) salts. wikipedia.orggoogle.com

The reaction environment, particularly the pH, significantly influences the product distribution. During the chlorination of nitromethane, a mixture of monochloronitromethane, this compound, and the fully chlorinated product, trichloronitromethane (chloropicrin), can be formed. researchgate.netacs.org For instance, studies on the chloramination of nitromethane have shown that this compound can be detected as an intermediate, particularly under basic pH conditions. researchgate.net The progressive chlorination is driven by the electron-withdrawing nature of the nitro group, which acidifies the remaining α-hydrogens, facilitating further reaction. Careful control of stoichiometry and reaction conditions is therefore crucial to maximize the yield of the desired dichlorinated product.

Table 1: Representative Conditions for Chlorination of Nitromethane

| Starting Material | Chlorinating Agent | Reaction Conditions | Major Products | Reference |

|---|---|---|---|---|

| Nitromethane | Sodium Hypochlorite (NaOCl) | Aqueous solution | Chloropicrin (B1668804) (Trichloronitromethane) | wikipedia.org |

| Nitromethane | Chloramines | Aqueous, pH dependent | Monochloronitromethane, this compound, Chloropicrin | researchgate.net |

Reactions Involving Dichlorocarbene (B158193)

Another reported synthetic route involves the reaction of dichlorocarbene (:CCl₂) with suitable substrates. smolecule.com Dichlorocarbene is a highly reactive intermediate, typically generated in situ from chloroform (B151607) and a strong base. While this method is well-established for the synthesis of dichlorocyclopropanes from alkenes, its specific application to produce this compound is less commonly detailed in the literature. The generation of this compound and its corresponding carbanion can be challenging, potentially leading to side reactions such as dehalogenation. nih.gov The impracticality of its production and handling has limited some of its synthetic applications. nih.gov

This compound as a Building Block in Organic Synthesis

The dual functionality of this compound—a gem-dichloro group and a nitro group—makes it a valuable C1 building block for constructing a variety of organic molecules. smolecule.com Its electrophilic character is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds. smolecule.comontosight.ai

This compound is recognized as a building block for various organic compounds, including heterocycles. smolecule.com The synthesis of five-membered heterocyclic rings such as pyrazoles and oxazoles often involves the condensation of a C3 component with a hydrazine (B178648) or the cyclization of precursors containing the requisite atoms, respectively. youtube.comrsc.orgijpsonline.com The nitro group is a key functionality in many cycloaddition reactions used to form heterocyclic systems. mdpi.com For example, [3+2] cycloaddition reactions, which are powerful methods for synthesizing five-membered rings like pyrrolidines, can utilize nitro-containing compounds. mdpi.comnih.gov Given its structure, this compound can theoretically serve as a precursor in the synthesis of nitro-substituted heterocycles, which are themselves valuable in medicinal chemistry. nih.gov Chemical suppliers list this compound as a building block for heterocycles including pyrazoles and oxazoles. advatechgroup.com

This compound serves as an intermediate in the synthesis of both pharmaceuticals and agrochemicals. smolecule.comontosight.ai The dichloromethyl group is a structural motif found in some pharmaceutical compounds, such as the antibiotic Chloramphenicol and the antineoplastic agent Mitotane, highlighting the importance of synthons that can introduce this functionality. nih.gov

In the agrochemical sector, this compound's role is well-documented. It is a known metabolite and reductive dechlorination product of the widely used soil fumigant chloropicrin (trichloronitromethane). nih.govusda.gov The synthesis of chloropicrin itself proceeds via the exhaustive chlorination of nitromethane, a process in which this compound is a key intermediate. google.comresearchgate.netacs.org Furthermore, this compound has been investigated and used directly as a fumigant for grain and other stored products due to its biocidal activity. nv.gov

The carbon atom in this compound is highly electrophilic, a consequence of being bonded to two electron-withdrawing chlorine atoms and a nitro group. ontosight.ai This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution: The two chlorine atoms can be displaced by nucleophiles in substitution reactions. smolecule.com This reactivity is fundamental to its role as a synthetic building block. For example, reactions with strong sulfur nucleophiles like the bisulfide anion (HS⁻) can lead to reductive dechlorination. usda.gov Similarly, reactions with amines can occur, where the amine acts as a nucleophile. youtube.comlibretexts.org However, such reactions can be complex, as the primary amine product often remains nucleophilic and can react further, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comstudymind.co.uk

Condensation Reactions: As a nitroalkane, this compound possesses the potential to participate in condensation reactions. The Henry Reaction (or nitroaldol reaction) is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone), initiated by a base. wikipedia.orgredalyc.org This reaction forms β-nitro alcohols, which are versatile intermediates. wikipedia.orgmdpi.com While the Henry reaction is a cornerstone of nitroalkane chemistry, its application with dihalogenated substrates like this compound can be sluggish and complicated by the reversibility of the reaction and potential side reactions. nih.gov Nevertheless, its ability to act as an electrophile in base-catalyzed condensations remains a key aspect of its chemical reactivity. smolecule.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | CHCl₂NO₂ |

| Nitromethane | CH₃NO₂ |

| Monochloronitromethane | CH₂ClNO₂ |

| Trichloronitromethane (Chloropicrin) | CCl₃NO₂ |

| Chlorine | Cl₂ |

| Sodium Hypochlorite | NaClO |

| Chloroform | CHCl₃ |

| Pyrazole | C₃H₄N₂ |

| Oxazole | C₃H₃NO |

| Pyrrolidine | C₄H₉N |

| Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ |

| Mitotane | C₁₄H₁₀Cl₄ |

| Amine | R-NH₂ |

| Bisulfide | HS⁻ |

| Aldehyde | R-CHO |

| Ketone | R₂C=O |

This compound as a Nitrating Agent

This compound possesses a nitro group (-NO2), which theoretically allows it to act as a nitrating agent in organic synthesis. smolecule.comscispace.com The electrophilic character of the nitro group suggests its potential for introduction into other organic molecules, particularly aromatic compounds. smolecule.com Researchers have explored its potential in this capacity. smolecule.com

However, the practical application of this compound as a nitrating agent is not well-documented in readily available scientific literature. While its potential is recognized, its reactivity and propensity for decomposition necessitate carefully controlled reaction conditions. smolecule.com The presence of two chlorine atoms on the same carbon as the nitro group influences the compound's electronic structure and stability, which may complicate its use as a straightforward nitrating agent.

Studies on the nitration of aromatic compounds typically involve reagents like nitric acid in the presence of sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comperiodicchemistry.comlibretexts.orgwikipedia.org Other nitrating systems have also been developed to achieve selective nitration under milder conditions. mdpi.comorgchemres.org While this compound contains the necessary nitro group, its efficacy and substrate scope as a nitrating agent remain an area requiring further investigation.

Due to the limited availability of specific examples and detailed research findings in the scientific literature regarding the use of this compound as a nitrating agent for specific substrates with corresponding yields, a data table for this section cannot be provided.

Free Radical Chemistry of this compound

The free radical chemistry of this compound has been a subject of study, particularly in the context of it being a disinfection byproduct in water treatment processes. smolecule.comscience.govchemsrc.com Halonitromethanes, including this compound, are formed during ozonation and chlorine or chloramine (B81541) treatment of water containing natural organic matter. science.gov

The degradation of this compound can be induced by free radicals, such as the hydrated electron (e-aq) and the hydroxyl radical (•OH). science.gov The reactions of these radical species with this compound have been investigated using techniques like electron pulse radiolysis and transient absorption spectroscopy to determine reaction kinetics. science.gov

The reaction with the hydrated electron, a potent reducing agent, is rapid. science.gov This reaction leads to the formation of a carbon-centered radical and a nitrite (B80452) ion. In the presence of oxygen, this carbon-centered radical can further react to form a peroxyl radical, which can then undergo further reactions leading to mineralization. google.com

The reaction with the hydroxyl radical, a powerful oxidizing agent, also contributes to the degradation of this compound. science.gov The mechanism of this reaction can involve hydrogen atom abstraction or attack at other sites on the molecule. The ultimate degradation products of these free radical reactions include inorganic species such as chloride and nitrate (B79036) ions. google.com

Research has also explored the degradation of this compound in the presence of zero-valent iron, where it undergoes reductive dechlorination. science.gov This process involves parallel pathways of hydrogenolysis and alpha-elimination. science.gov

Below is a table summarizing key research findings on the free radical chemistry of this compound.

| Radical Species | Reaction with this compound | Key Findings | Citations |

| Hydrated Electron (e-aq) | Reductive degradation | The bimolecular rate constant is high, indicating a rapid reaction. The reaction leads to the formation of a carbon-centered radical and nitrite ion. | science.gov |

| Hydroxyl Radical (•OH) | Oxidative degradation | The reaction contributes to the overall degradation of this compound in advanced oxidation processes. | science.gov |

| Zero-Valent Iron (Fe0) | Reductive dechlorination | Degradation proceeds via parallel pathways of hydrogenolysis and alpha-elimination. | science.gov |

Formation Mechanisms and Precursor Studies of Dichloronitromethane

Formation during Water Treatment Disinfection Processes

The use of chemical disinfectants to eliminate pathogens from water can lead to the unintended formation of various disinfection byproducts, including dichloronitromethane. The specific disinfectant used, along with the characteristics of the raw water, significantly influences the formation pathways and yields of this compound.

Chlorination-Induced Formation Pathways

Chlorination is the most common method of water disinfection globally. The reaction of chlorine with certain organic and inorganic constituents in water leads to the formation of a variety of halogenated DBPs. The formation of this compound during chlorination involves a series of complex reactions.

The primary pathway for the formation of halonitromethanes (HNMs), including this compound, during chlorination is believed to involve the reaction of chlorine with nitrogenous organic precursors. This process can be broadly described by a free-radical mechanism. The reaction doesn't stop at monosubstitution; further reactions can lead to the formation of di- and tri-halogenated methanes. chemguide.co.uklibretexts.org The specific formation of this compound is a result of the substitution of two hydrogen atoms on the methyl group of a nitromethane (B149229) precursor with chlorine atoms. chemguide.co.uk

Studies have shown that the formation of trichloronitromethane (a related HNM) during chlorination is influenced by factors such as pH and chlorine dosage. For instance, with methylamine (B109427) as a precursor, the amount of trichloronitromethane produced increases with a higher pH and with an increase in chlorine dosage up to a certain point. nih.gov Beyond an optimal chlorine dosage, the yield may decrease as precursors are oxidized to other products like nitriles and aldehydes. nih.gov These findings suggest that similar factors likely influence the formation of this compound.

Ozonation-Enhanced Formation Mechanisms

Ozone (O₃) is a powerful oxidant used in water treatment for disinfection and the removal of taste, odor, and color. While effective, ozonation can alter the chemical structure of organic matter, sometimes leading to an increased formation potential for certain DBPs upon subsequent chlorination.

Research has indicated that pre-ozonation can enhance the formation of halonitromethanes. nih.govclemson.edu Ozonation can oxidize certain organic compounds, making them more amenable to forming HNMs during post-chlorination. Specifically, ozone can oxidize N-methylamines present in wastewater effluent to generate nitromethane. nsf.gov This nitromethane then acts as a key intermediate that is efficiently transformed into halonitromethanes, including this compound, upon the addition of chlorine. nsf.govresearchgate.net The destruction of amino acids and amine structures by ozone and the subsequent formation of nitro groups is a key mechanism that can explain the increased formation of HNMs. nih.gov

One study found that ozonation of wastewater effluent led to the formation of significant amounts of nitromethane, which accounted for a majority of the subsequent chloropicrin (B1668804) (trichloronitromethane) formation. researchgate.net This highlights the critical role of ozone in creating potent precursors for halonitromethanes.

Chloramination Effects on this compound Formation

Chloramination, the use of chloramines (typically monochloramine) as a disinfectant, is often employed to reduce the formation of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs). However, its effect on the formation of nitrogenous DBPs such as this compound is more complex.

Generally, chloramination leads to lower formation of halonitromethanes compared to chlorination. clemson.edu One study noted that monochloramination alone did not produce any measurable HNMs. clemson.edu However, when ozonation is followed by chloramination, some HNM formation can still occur, albeit at lower levels than with ozonation followed by chlorination. clemson.edu

The formation of another nitrogenous DBP, dichloroacetonitrile (B150184) (DCAN), has been found to be higher with chloramination compared to free chlorine addition. nih.gov During chloramination, both dissolved organic nitrogen (DON) and chloramines themselves can serve as nitrogen sources for the formation of N-DBPs. nih.govsigmaaldrich.com Research using isotopically labeled monochloramine has confirmed that the nitrogen atom in some N-DBPs can originate from the chloramine (B81541) disinfectant. nih.govnih.gov

Identification and Characterization of this compound Precursors

The presence and nature of organic matter in raw water are fundamental to the formation of this compound and other DBPs. Both natural and anthropogenic sources contribute to the pool of precursor compounds.

Role of Natural Organic Matter (NOM)

Natural organic matter (NOM) is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. It is ubiquitous in surface waters and is a primary precursor for DBP formation. The reactivity of NOM in forming this compound depends on its composition and chemical characteristics.

Dissolved organic nitrogen (DON), a component of NOM, is a significant precursor for the formation of nitrogenous DBPs. nih.gov Studies have shown that the formation of halogenated N-DBPs like trichloronitromethane and dichloroacetonitrile increases as the ratio of dissolved organic carbon (DOC) to DON decreases, indicating the importance of the nitrogen content in NOM. nih.gov

NOM can be fractionated into hydrophobic, transphilic, and hydrophilic components. Research suggests that hydrophilic NOM components, which are not effectively removed by conventional water treatment processes, are likely the main precursors of HNMs. clemson.edu In contrast, hydrophobic compounds in NOM with high aromaticity (indicated by a high SUVA₂₅₄ value) tend to have a higher reactivity for the formation of THMs and HAAs. researchgate.net Hydrophilic compounds, on the other hand, are more reactive towards the formation of emerging DBPs. researchgate.net Intracellular organic matter from cyanobacteria, which is often hydrophilic, can also serve as a significant source of DBP precursors. acs.org

Contribution of Nitrogenous Organic Precursors (e.g., Amines)

Specific nitrogen-containing organic compounds are key precursors to the formation of this compound. These precursors can originate from natural sources, such as the breakdown of proteins, or from anthropogenic sources like agricultural runoff and wastewater effluent.

A wide range of nitrogenous organic compounds have been identified as precursors for N-DBPs. A study investigating 31 organic nitrogen compounds found that amino acids, amines, dipeptides, purines, pyrimidones, and pyrroles can all act as precursors for trichloronitromethane (TCNM) and dichloroacetonitrile (DCAN) during chlorination and chloramination. nih.gov

The following table summarizes the findings from a study on the formation of TCNM and DCAN from various organic nitrogen precursors during chlorination, which provides insights into potential precursors for this compound.

| Precursor Compound | Compound Class | Relative TCNM Formation (Chlorination) | Relative DCAN Formation (Chlorination) |

|---|---|---|---|

| Tryptophan | Amino Acid | High | High |

| Alanine | Amino Acid | High | Moderate |

| Asparagine | Amino Acid | Moderate | High |

| Tyrosine | Amino Acid | Moderate | High |

| Glycine | Amino Acid | Moderate | Low |

| Methylamine | Amine | - | - |

| Methylpyrrole | Pyrrole | Low | Moderate |

Data adapted from a study on trichloronitromethane (TCNM) and dichloroacetonitrile (DCAN) formation, indicating potential precursor reactivity for this compound. nih.gov

Tertiary alkylamines, found in human waste and various consumer products, have also been identified as significant precursors for nitrogenous DBPs. nih.gov During chlorination, they degrade rapidly to form aldehydes and secondary alkylamines. nih.gov While one study did not detect this compound during the chlorination or chloramination of model tertiary alkylamines, it highlighted their role in the formation of other nitrogenous byproducts. nih.gov

Influence of Water Quality Parameters on this compound Formation

The formation of this compound and other halonitromethanes (HNMs) during water disinfection is a complex process significantly influenced by various water quality parameters. These parameters can affect the reaction rates, formation pathways, and the speciation of the resulting disinfection byproducts (DBPs). Understanding the role of pH, the presence of halides like bromide and iodide, and the concentration and character of dissolved organic nitrogen is crucial for controlling the formation of these potentially harmful compounds.

Impact of pH

The hydrogen ion concentration (pH) of the water is a critical factor governing the formation of various DBPs, including this compound. Research has shown that pH can influence both the yield and the chemical nature of the HNMs formed.

Studies have indicated that acidic conditions may favor the formation of chlorinated HNMs. nih.gov For instance, research on the formation of HNMs from nitrophenol precursors during a UV/post-chlorination process demonstrated that acidic pH facilitated the creation of these compounds. nih.gov Conversely, other studies have found that the formation of trihalomethanes (THMs) generally decreases at lower, more acidic pH levels, while the formation of haloacetic acids (HAAs) tends to increase. researchgate.netdtu.dk

In contrast, some research suggests that basic conditions are more conducive to the formation of certain HNMs. A study on trichloronitromethane, a closely related compound, found that a pH range of 8-9 favored its formation more than acidic or neutral conditions when catechol and nitrite (B80452) were the precursors. nih.gov Another investigation observed that HNM formation, in general, tended to increase with pH during ozonation-chlorination processes. clemson.edu This suggests that the optimal pH for HNM formation can be dependent on the specific precursors present in the water and the disinfection process employed. The differing observations highlight the complexity of pH's role in the formation pathways of these nitrogenous DBPs.

| pH Condition | Effect on HNM Formation | Precursors/Conditions | Reference |

|---|---|---|---|

| Acidic | Facilitated formation of chlorinated HNMs | Nitrophenol compounds during UV/post-chlorination | nih.gov |

| Increasing pH | Generally increased HNM formation | Ozonation-chlorination of various water sources | clemson.edu |

| Basic (pH 8-9) | Favored trichloronitromethane formation | Catechol and nitrite during chlorination | nih.gov |

| Decreasing pH | Increased haloacetonitrile (HAN) formation | Chlorination of body fluid analog | dtu.dk |

Effect of Bromide and Iodide Concentrations

The presence of bromide (Br⁻) and iodide (I⁻) ions in source water can significantly alter the speciation of disinfection byproducts, leading to the formation of brominated and iodinated HNMs. During chlorination, chlorine can oxidize bromide to form hypobromous acid (HOBr), which is a more effective halogenating agent than hypochlorous acid (HOCl) for certain organic precursors.

The presence of bromide generally shifts the formation of HNMs toward brominated and mixed bromo-chloro species. clemson.edu Studies have shown that as the initial bromide concentration increases, the molar yields of brominated THMs and HAAs also increase. nih.govresearchgate.net This shift is of particular concern as brominated and iodinated DBPs are often reported to be more cytotoxic and genotoxic than their chlorinated counterparts. researchgate.net

The role of iodide is more complex. While it can lead to the formation of iodinated DBPs, a competing reaction is the oxidation of iodide to iodate (B108269) (IO₃⁻) by chlorine. nih.gov This process can limit the amount of iodine available to be incorporated into organic precursors. nih.govacs.org The rate of iodate formation is enhanced by the presence of bromide. acs.org Consequently, at higher chlorine doses or longer contact times, the formation of iodinated organic byproducts may decrease as more iodide is converted to iodate. nih.gov

| Parameter | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Increasing Bromide (Br⁻) Concentration | Shifts HNM and THM speciation toward brominated forms. Increases molar yields of brominated DBPs. | Oxidation of Br⁻ to hypobromous acid (HOBr), a more reactive halogenating agent for some precursors. | clemson.edunih.govresearchgate.net |

| Increasing Iodide (I⁻) Concentration | Can lead to the formation of iodinated DBPs. However, total organic halogen (TOX) concentrations may decrease. | Competition between incorporation of iodine into organic matter and oxidation of iodide to iodate (IO₃⁻) by chlorine. | nih.govdaneshyari.com |

| Co-presence of Bromide and Iodide | Bromide enhances the rate of iodide oxidation to iodate. | HOBr formed from bromide oxidation is a more efficient oxidant for iodide than HOCl. | acs.org |

Role of Dissolved Organic Nitrogen (DON)

Dissolved organic nitrogen (DON) is a primary precursor for the formation of nitrogenous disinfection byproducts (N-DBPs), including this compound. The nitrogen atom in the this compound molecule originates from organic nitrogen compounds present in the source water.

Research has demonstrated a strong link between the concentration of DON and the formation potential of N-DBPs. Specifically, the formation of trichloronitromethane (TCNM) and dichloroacetonitrile (DCAN), another N-DBP, has been shown to increase as the ratio of dissolved organic carbon (DOC) to DON decreases, indicating that nitrogen-rich organic matter is a key factor. nih.gov Hydrophilic fractions of natural organic matter (NOM) have been identified as containing significant HNM precursors. clemson.edu

Certain amino acids, which are components of DON, have been identified as particularly potent precursors for HNMs and other N-DBPs. Studies investigating various organic nitrogen compounds found that tryptophan, tyrosine, and asparagine were significant producers of TCNM and DCAN during chlorination and chloramination. nih.govnih.gov The specific structure of the DON compounds plays a crucial role in determining the yield and type of N-DBPs formed.

| DON Precursor Type | Specific Compound Examples | Observed N-DBP Formation Potential | Reference |

|---|---|---|---|

| Amino Acids | Tryptophan, Tyrosine, Asparagine, Alanine | High yields of Trichloronitromethane (TCNM) and Dichloroacetonitrile (DCAN) during chlorination/chloramination. | nih.gov |

| Hydrophobic Fractions of NOM | Hydrophobic Acid (HPOA) and Hydrophobic Neutral (HPON) | Gave higher TCNM yields than other fractions. The nitrogen origin for HPOA was primarily from DON. | researcher.life |

| General Organic Matter | Water with low DOC/DON ratio | Increased formation of TCNM and DCAN upon adding free chlorine. | nih.gov |

Computational and Mechanistic Studies on this compound Formation Pathways

Understanding the precise chemical reactions that lead to the formation of this compound is essential for developing effective control strategies. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction mechanisms that are often difficult to observe experimentally.

DFT calculations can be used to model the electronic structure of molecules and predict their reactivity, allowing researchers to map out potential formation pathways. A study on the formation of chlorinated HNMs from nitrophenol compounds utilized DFT to explore the reaction mechanisms during a UV/post-chlorination process. nih.gov The study proposed that the formation pathways involve several key steps:

Chlorine Substitution: The initial step involves the substitution of chlorine atoms onto the aromatic ring of the nitrophenol precursor.

Benzoquinone Formation: Subsequent reactions lead to the formation of benzoquinone-like intermediates.

Ring Opening: The aromatic ring of the intermediate compound is then cleaved, breaking it into smaller, aliphatic fragments.

Bond Cleavage: Finally, further bond cleavages and rearrangements occur, leading to the formation of the final halonitromethane product. nih.gov

These computational models help to identify key reactive intermediates and transition states in the formation of this compound. By understanding these detailed mechanistic steps, it becomes possible to predict which precursors are most likely to form HNMs and under what conditions, providing a theoretical basis for minimizing their presence in treated drinking water.

Environmental Occurrence and Distribution of Dichloronitromethane

Occurrence in Drinking Water Systems

The presence of Dichloronitromethane in drinking water is a direct consequence of disinfection processes, primarily those involving chlorine-based disinfectants. When these disinfectants react with natural organic matter (NOM) and other precursors in the source water, a variety of DBPs, including DCNM, can be formed. acs.orgcore.ac.uk

Survey and Monitoring Data in Global Water Supplies

A U.S. Nationwide DBP Occurrence Study provided extensive data on a range of disinfection by-products, including this compound. The study was designed to gather quantitative occurrence information for many DBPs that were not previously regulated or extensively monitored. epa.gov The following table summarizes DCNM occurrence data from a selection of U.S. drinking water treatment plants that were part of this nationwide survey.

Interactive Table 1: this compound (DCNM) Occurrence in Selected U.S. Drinking Water Treatment Plants

| Plant ID | Source Water Type | Primary Disinfectant | DCNM Concentration (µg/L) - Finished Water |

|---|---|---|---|

| Plant 2 | River | Ozone/Chloramine (B81541) | 0.6-2 |

| Plant 9 | River | Chlorine | ND - 0.2 |

| Plant 10 | River | Chloramine | 0.2 - 0.5 |

Data sourced from a U.S. Nationwide DBP Occurrence Study. "ND" indicates not detected. The concentration range reflects measurements taken at different times.

Concentrations and Frequency of Detection

The concentration and detection frequency of this compound can vary significantly depending on the specific characteristics of the water treatment plant and the source water. In a survey of 20 water supply systems in England and Wales, halonitromethanes (HNMs) as a group were found at a mean concentration of 0.4 µg/L. amazonaws.com Trichloronitromethane was the most commonly detected HNM in that study. amazonaws.com

In a study of chlorinated drinking water, DCNM was detected, and its formation was found to be influenced by the presence of precursors. iwaponline.com The detection frequency of DCNM in a nationwide survey of U.S. drinking water systems was notable, though it often appears at lower concentrations than some other regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs). epa.gov

The table below provides a summary of DCNM concentrations and detection frequencies from various studies.

Interactive Table 2: Concentrations and Detection Frequency of this compound in Drinking Water

| Study/Location | Disinfectant | DCNM Concentration Range (µg/L) | Detection Frequency |

|---|---|---|---|

| U.S. Nationwide Study (12 plants) | Various | ND - 2.0 | Detected in multiple plants |

| English Survey (20 systems) | Various | (HNMs as a group) Mean: 0.4 | HNM group detected |

| U.S. EPA UCMR 1 | Various | Single detection at 3 µg/L | 1 of 3,874 PWSs |

Data compiled from various sources. "ND" indicates not detected. PWSs stands for Public Water Systems.

Presence in Wastewater Effluents and Recycled Waters

Wastewater effluents are a significant source of DBP precursors, including organic nitrogen, which can lead to the formation of nitrogenous DBPs like this compound during disinfection. acs.org Consequently, DCNM has been detected in treated wastewater.

Studies have shown that the type of wastewater treatment process influences the composition and concentration of DBPs in the final effluent. epa.gov For instance, the discharge of produced waters from oil and gas extraction into wastewater treatment plants has been linked to the formation of specific DBPs, including brominated nitromethanes. brunel.ac.uk In one study, dibromochloronitromethane (B120692) was detected at concentrations up to 8.5 µg/L in the effluent of a centralized waste treatment facility. brunel.ac.uk

Recycled water, which is treated wastewater intended for reuse, may also contain DCNM if chlorine-based disinfection is used. emerson.com The quality of recycled water is highly regulated to ensure it is safe for its intended use, which can range from irrigation to industrial applications. epa.govresearchgate.net

The following table presents data on the occurrence of DCNM in wastewater and recycled water.

Interactive Table 3: this compound (DCNM) in Wastewater and Recycled Water

| Water Type | Treatment/Disinfection | DCNM Concentration (µg/L) | Location/Study |

|---|---|---|---|

| Chlorinated BAC filter backwash water | Chlorine | 5.87 | China |

| Centralized Waste Treatment Effluent | Chlorine | (DBCNM) up to 8.5 | Pennsylvania, USA |

Data from specific studies investigating DBP formation in wastewater-related samples.

Geographic and Temporal Variability in this compound Occurrence

The occurrence and concentration of this compound are subject to both geographic and temporal variations. These variations are often linked to differences in source water quality, such as the concentration of natural organic matter and bromide, as well as seasonal changes in water temperature and pH. researchgate.net

Seasonal variations are a well-documented factor influencing DBP concentrations. researchgate.net Generally, higher water temperatures in the summer can lead to increased formation of some DBPs. researchgate.net For example, a study in Beijing, China, found high spatial and seasonal variation of DBPs, with levels being influenced by the water source (surface water vs. groundwater).

Geographic location plays a crucial role due to differences in geology, land use, and climate, which all affect the composition of the source water. For instance, coastal regions may have higher bromide levels in their source water, leading to the formation of more brominated DBPs.

Comparative Occurrence with Other Halonitromethanes and Disinfection Byproducts

This compound is one of several halonitromethanes (HNMs) that can be formed during water disinfection. Other common HNMs include trichloronitromethane (chloropicrin), bromonitromethane (B42901), and dibromonitromethane (B120713). The relative abundance of these HNM species is highly dependent on the disinfection conditions and the specific precursors present in the water. core.ac.uk

In general, the concentrations of HNMs are lower than those of the regulated trihalomethanes (THMs) and haloacetic acids (HAAs). amazonaws.com However, some studies have highlighted that nitrogenous DBPs, including HNMs, can be more cytotoxic and genotoxic than many of the regulated DBPs.

A bench-scale study comparing HNM and THM formation found that pre-ozonation before chlorination enhanced HNM formation, with trihalogenated HNMs being the major species formed. core.ac.uk In contrast, THM formation was higher in raw water and decreased after pre-ozonation, indicating different formation pathways for these two classes of DBPs. core.ac.uk The presence of bromide tends to shift the speciation of both HNMs and THMs towards more brominated forms. core.ac.uk

The table below provides a comparative look at the occurrence of this compound alongside other major halonitromethanes.

Interactive Table 4: Comparative Occurrence of Halonitromethanes (HNMs)

| Compound | Typical Concentration Range in Drinking Water (µg/L) | Notes |

|---|---|---|

| This compound (DCNM) | ND - 2.0 | Frequently detected but often at low concentrations. |

| Trichloronitromethane (TCNM) | ND - 5.0+ | Often the most prevalent HNM, also known as chloropicrin (B1668804). |

| Dibromonitromethane (DBNM) | Variable | Formation is favored in waters with high bromide content. |

| Bromothis compound (B120469) (BDCNM) | Variable | A mixed halogenated HNM. |

Concentration ranges are indicative and can vary significantly based on water quality and treatment. "ND" indicates not detected.

Toxicological and Genotoxicological Research Perspectives on Dichloronitromethane

In Vitro Cytotoxicity Assessments

Mammalian Cell Line Studies (e.g., Chinese Hamster Ovary (CHO) Cells)

Dichloronitromethane (DCNM) has been the subject of in vitro studies to determine its potential to cause cell death, known as cytotoxicity. A significant body of this research has utilized Chinese Hamster Ovary (CHO) cells, a standard model in toxicology for assessing the effects of chemical compounds on mammalian cells.

Research on a range of halonitromethane compounds, which are byproducts of drinking water disinfection, has demonstrated that DCNM is indeed cytotoxic to CHO cells. noaa.govnih.gov In comparative studies with other halonitromethanes, the degree of cytotoxicity varies based on the specific halogen atoms (bromine or chlorine) present in the molecule. One study established a rank order of chronic cytotoxicity for nine different halonitromethanes after a 72-hour exposure period. nih.gov In this ranking, this compound was found to be less cytotoxic than most of its brominated and mixed bromo-chloro counterparts but more cytotoxic than Chloronitromethane (B120751) (CNM) and Trichloronitromethane (TCNM). nih.gov

The general findings indicate that brominated nitromethanes tend to be more cytotoxic than their chlorinated analogs. nih.gov For instance, this compound was found to be significantly more cytotoxic than related compounds like dichloroacetic acid. acs.org This highlights that the nitro- group (NO2) plays a crucial role in the toxicity of this class of compounds.

Table 1: Comparative Chronic Cytotoxicity of Halonitromethanes in CHO Cells This interactive table ranks various halonitromethanes by their cytotoxicity, with lower %C½ values indicating higher toxicity.

| Compound | Cytotoxicity Rank (Highest to Lowest) |

|---|---|

| Dibromonitromethane (B120713) (DBNM) | 1 |

| Dibromochloronitromethane (B120692) (DBCNM) | 2 |

| Bromonitromethane (B42901) (BNM) | 3 |

| Tribromonitromethane (B120744) (TBNM) | 4 |

| Bromothis compound (B120469) (BDCNM) | 5 |

| Bromochloronitromethane (B120540) (BCNM) | 6 |

| This compound (DCNM) | 7 |

| Chloronitromethane (CNM) | 8 |

| Trichloronitromethane (TCNM) | 9 |

Source: Adapted from research findings on halonitromethane cytotoxicity. nih.gov

Dose-Response Relationships in Cellular Systems

The cytotoxicity of this compound is a dose-dependent phenomenon, meaning the extent of cellular damage is directly related to the concentration of the compound. This relationship is a fundamental concept in toxicology, and it is typically characterized by determining the concentration of a substance that produces a specific magnitude of response in a test population.

In the context of in vitro cytotoxicity studies with CHO cells, a key metric used to quantify this relationship is the "%C½" value. This value represents the concentration of the compound that inhibits the growth or reduces the density of the cell population to 50% of the untreated control cells over a specified exposure time. A lower %C½ value indicates a higher cytotoxic potency.

For this compound, the %C½ value has been determined and compared with a wide array of other disinfection by-products. noaa.gov Studies show that as the concentration of DCNM increases, the viability of CHO cells decreases, establishing a clear dose-response curve. acs.org For example, it has been reported that this compound is 30.8 times more cytotoxic than dichloroacetic acid, another common disinfection byproduct, demonstrating its potent dose-dependent effect on mammalian cells. acs.org This quantitative approach allows for the ranking of different compounds and provides a basis for understanding their relative toxic potential in cellular systems.

Genotoxicity Investigations

DNA Damage Detection (e.g., Single Cell Gel Electrophoresis Comet Assay)

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, such as DNA. The Single Cell Gel Electrophoresis (SCGE) assay, commonly known as the Comet Assay, is a sensitive technique used to detect DNA strand breaks in individual cells. rndsystems.comwikipedia.org When cells with damaged DNA are subjected to this assay, the fragmented DNA migrates away from the nucleus during electrophoresis, forming a "comet tail" whose length and intensity are proportional to the amount of DNA damage. rndsystems.com

Research has employed this method to evaluate the genotoxic potential of this compound in CHO cells. These studies have confirmed that DCNM can induce genomic DNA damage. nih.gov In a comparative analysis of nine halonitromethanes, DCNM was shown to be genotoxic, although its potency was lower than that of most brominated compounds. nih.gov The rank order for inducing DNA damage was different from that for cytotoxicity, indicating that the mechanisms for cell death and DNA damage may have distinct characteristics. nih.gov

Table 2: Comparative Genotoxicity of Halonitromethanes in CHO Cells (Comet Assay) This interactive table ranks various halonitromethanes by their ability to induce DNA damage. A higher rank indicates greater genotoxicity.

| Compound | Genotoxicity Rank (Highest to Lowest) |

|---|---|

| Dibromonitromethane (DBNM) | 1 |

| Bromothis compound (BDCNM) | 2 |

| Tribromonitromethane (TBNM) | 3 |

| Trichloronitromethane (TCNM) | 4 |

| Bromonitromethane (BNM) | 5 |

| Dibromochloronitromethane (DBCNM) | 6 |

| Bromochloronitromethane (BCNM) | 7 |

| This compound (DCNM) | 8 |

| Chloronitromethane (CNM) | 9 |

Source: Based on research data for genomic DNA damage induction. nih.gov

Mutagenicity in Bacterial Systems (e.g., Salmonella Mutagenicity Assay)

Mutagenicity, a specific type of genotoxicity, is the capacity of a chemical to cause changes in the DNA sequence of a cell, i.e., mutations. The Salmonella Mutagenicity Assay, also known as the Ames test, is a widely used method to screen for the mutagenic potential of chemicals. This assay uses specific strains of the bacterium Salmonella typhimurium that have pre-existing mutations, rendering them unable to synthesize a necessary amino acid. A positive test result occurs when the chemical causes a reverse mutation, allowing the bacteria to grow in an environment lacking that amino acid.

Studies have reported on the mutagenic properties of halonitromethanes, including this compound, in Salmonella typhimurium. acs.org The findings indicate that halonitromethanes are generally more mutagenic in this bacterial system than their corresponding halomethane counterparts (compounds without the nitro- group). acs.org This suggests that this compound possesses mutagenic activity, capable of inducing genetic mutations in bacterial systems.

Evaluation of DNA Adduct Formation

DNA adducts are segments of DNA that have become covalently bonded to a chemical. This type of DNA damage can be a critical initiating event in carcinogenesis, as it can lead to mutations if the cell's DNA repair mechanisms fail to correct it before cell division. nih.gov The formation of DNA adducts is considered a key indicator of a chemical's potential to cause cancer.

Molecular Mechanisms of this compound Toxicity

This compound (DCNM) is a member of the halonitromethane (HNM) class of drinking water disinfection byproducts (DBPs). acs.org Research into its toxicity focuses on its interactions at the cellular and molecular level, which are fundamental to understanding its potential health risks.

Halonitromethanes are recognized as potent genotoxins in mammalian cells. acs.orgnih.gov The primary cellular macromolecule affected by this class of compounds is genomic DNA. Studies have demonstrated that this compound and other HNMs are capable of inducing significant genomic DNA damage. nih.govacs.org Research using the Comet assay, a method for detecting DNA strand breaks, indicates that HNMs can induce high levels of this type of DNA damage in human cells. nih.gov

A comprehensive study evaluating nine different halonitromethanes in Chinese hamster ovary (CHO) cells established a rank order of their potential to cause genomic DNA damage. This compound was found to be genotoxic, although it was less potent than its brominated analogues like dibromonitromethane (DBNM) and bromothis compound (BDCNM). acs.orgnih.gov The findings highlight that the type and number of halogen atoms on the molecule influence its genotoxic potential, with brominated compounds generally exhibiting greater toxicity than their chlorinated counterparts. acs.orgnih.gov

Interactive Data Table: Genotoxicity of Halonitromethanes in CHO Cells

The following table summarizes the genotoxic rank order for various halonitromethanes, including this compound (DCNM). The ranking is from most genotoxic to least genotoxic based on the induction of genomic DNA damage.

| Rank | Compound Name | Abbreviation |

| 1 | Dibromonitromethane | DBNM |

| 2 | Bromothis compound | BDCNM |

| 3 | Tribromonitromethane | TBNM |

| 4 | Trichloronitromethane | TCNM |

| 5 | Bromonitromethane | BNM |

| 6 | Dibromochloronitromethane | DBCNM |

| 7 | Bromochloronitromethane | BCNM |

| 8 | This compound | DCNM |

| 9 | Chloronitromethane | CNM |

Data sourced from research on mammalian cell genotoxicity. acs.orgnih.gov

The mechanism of DNA damage induced by halonitromethanes appears to be significantly mediated by oxidative stress. Research conducted on two specific HNMs revealed that oxidized bases constituted a large proportion (50-75%) of the total DNA damage observed. nih.gov The formation of oxidized bases is a hallmark of damage caused by reactive oxygen species (ROS), suggesting that HNMs trigger oxidative stress pathways within the cell. While direct studies detailing the specific ROS generated by this compound are limited, the nature of the DNA damage strongly implicates the involvement of such pathways in its genotoxicity. nih.gov The depletion of intracellular antioxidants, such as glutathione (B108866), is a common feature of exposure to other halogenated disinfection byproducts, which further supports the hypothesis that oxidative stress is a key toxicity mechanism. nih.gov

Currently, detailed studies identifying specific genes or signaling pathways that are transcriptionally modulated by this compound are not extensively available in the scientific literature. The primary cellular response documented is the activation of DNA repair mechanisms following the induction of DNA strand breaks. nih.gov Although it is known that exposure to genotoxic agents typically triggers complex cellular responses, including cell cycle arrest and apoptosis, which are controlled by intricate gene regulatory networks, the specific gene expression profile altered by this compound has yet to be fully characterized.

Metabolism and Biotransformation Studies

The biotransformation of this compound is critical for its detoxification and elimination. The pathways involved are thought to be similar to those of other dihalomethanes.

Specific research detailing the complete dechlorination pathways of this compound and the definitive identification of its metabolites, such as nitromethane (B149229), in mammalian systems is limited. Reductive dechlorination is a known pathway for the breakdown of various chlorinated organic compounds. nih.gov However, the specific enzymes and intermediates involved in the step-by-step dechlorination of DCNM to nitromethane have not been fully elucidated in published studies.

Endogenous nucleophiles, particularly glutathione (GSH), play a central role in the biotransformation of many halogenated hydrocarbons. nih.gov The family of enzymes known as glutathione S-transferases (GSTs) catalyzes the conjugation of GSH to electrophilic compounds. nih.gov Studies on dichloromethane (B109758) (CH2Cl2), a related compound, show that theta-class GSTs are highly active in its metabolism. nih.gov The mechanism involves a nucleophilic attack by the sulfur atom of glutathione on the dihalomethane, leading to the displacement of a halide ion. nih.gov This forms a transient, unstable intermediate (e.g., S-(chloronitromethyl)glutathione) which would then be expected to undergo further, spontaneous reactions to yield less toxic products.

Cysteine, a precursor for glutathione synthesis, is also a key molecule in maintaining the cellular redox balance and antioxidant capacity. nih.gov The conjugation with glutathione is the first step in the mercapturic acid pathway, which ultimately leads to the excretion of the xenobiotic as an N-acetylcysteine conjugate. nih.gov Given the reactivity of other dihalomethanes with GSH, it is highly probable that glutathione and the GST enzyme system are the primary means of this compound biotransformation and detoxification in biological systems. nih.govpharmgkb.org

Comparative Toxicological Potency with Analogous Halogenated Nitrocompounds

This compound (DCNM) is part of the halonitromethane (HNM) class of disinfection byproducts, which are increasingly scrutinized for their potential health effects. acs.orgnih.gov Toxicological studies reveal significant differences in the potency of DCNM when compared to its halogenated nitro-analogs, with the type and number of halogen substitutions playing a crucial role in determining its biological activity. acs.org

Research on Chinese hamster ovary (CHO) cells has provided a clear hierarchy of cytotoxicity and genotoxicity among various HNMs. nih.gov In terms of chronic cytotoxicity, this compound is less potent than several of its brominated and mixed bromo-chloro counterparts. nih.gov The general trend observed is that brominated nitromethanes exhibit greater cytotoxicity than their chlorinated analogues. acs.orgnih.gov For instance, dibromonitromethane (DBNM) is consistently ranked as one of the most cytotoxic HNMs. nih.gov The order of declining cytotoxicity for several HNMs has been established as: DBNM > dibromochloronitromethane (DBCNM) > bromonitromethane (BNM) > tribromonitromethane (TBNM) > bromothis compound (BDCNM) > bromochloronitromethane (BCNM) > DCNM > chloronitromethane (CNM) > trichloronitromethane (TCNM). nih.gov

When assessing the capacity to induce genomic DNA damage, a similar trend is observed, with brominated species generally showing higher genotoxicity. nih.gov this compound is genotoxic, but less so than several other HNMs. acs.org The rank order for inducing genomic DNA damage in CHO cells is: DBNM > BDCNM > TBNM > TCNM > BNM > DBCNM > BCNM > DCNM > CNM. nih.gov

Furthermore, comparisons with other classes of disinfection byproducts, such as haloacetic acids (HAAs), highlight the relatively high potency of HNMs. This compound has been shown to be significantly more cytotoxic than dichloroacetic acid. acs.org Specifically, one study found DCNM to be 30.8 times more cytotoxic than dichloroacetic acid. acs.org While the maximum occurrence of dichloroacetic acid in drinking water can be substantially higher than that of DCNM, the greater cytotoxic potency of DCNM underscores its toxicological relevance. acs.org In general, halonitromethanes are more cytotoxic than their corresponding haloacetic acids. acs.org

The following interactive table provides a comparative overview of the toxicological potency of this compound and its analogous compounds based on studies in Chinese hamster ovary (CHO) cells.

Interactive Data Table: Comparative Toxicity of Halonitromethanes

| Compound | Rank Order of Chronic Cytotoxicity (Highest to Lowest) | Rank Order of Genotoxicity (Highest to Lowest) |

|---|---|---|

| Dibromonitromethane (DBNM) | 1 | 1 |

| Dibromochloronitromethane (DBCNM) | 2 | 6 |

| Bromonitromethane (BNM) | 3 | 5 |

| Tribromonitromethane (TBNM) | 4 | 3 |

| Bromothis compound (BDCNM) | 5 | 2 |

| Bromochloronitromethane (BCNM) | 6 | 7 |

| This compound (DCNM) | 7 | 8 |

| Chloronitromethane (CNM) | 8 | 9 |

| Trichloronitromethane (TCNM) | 9 | 4 |

Data Gaps and Future Research Directions in this compound Toxicology

Despite the growing body of research on this compound, significant data gaps remain, necessitating further investigation to fully comprehend its toxicological profile and potential risks to human health. nih.govca.gov Much of the existing data on the cytotoxicity and genotoxicity of DCNM and other halonitromethanes is derived from in vitro studies. acs.orgnih.gov While these studies are crucial for screening and mechanistic understanding, there is a pressing need for more in vivo research to validate these findings and to understand the compound's effects in a whole-organism context. nih.gov

A primary area for future research is the elucidation of the specific mechanisms underlying DCNM's toxicity and genotoxicity. nih.gov While it is understood that nitrogen-containing disinfection byproducts can be more genotoxic, the precise molecular pathways initiated by DCNM that lead to DNA damage and cellular toxicity are not fully characterized. nih.gov Investigating the role of metabolic activation, oxidative stress, and the formation of DNA adducts in DCNM's toxicological effects is a critical research direction. smolecule.com

Furthermore, the potential carcinogenicity of this compound remains an area of uncertainty. ca.govillinois.edu While some halogenated compounds are known carcinogens, dedicated long-term animal carcinogenicity studies on DCNM are lacking. nih.govnih.gov Such studies are essential for assessing the potential cancer risk associated with chronic low-level exposure through drinking water.

Future toxicological research should also embrace modern, high-throughput methodologies to accelerate the pace of investigation. nih.gov The application of toxicogenomics, proteomics, and metabolomics can provide a more comprehensive, systems-level understanding of the biological perturbations caused by DCNM. nih.gov These approaches can help in identifying key toxicity pathways and biomarkers of exposure and effect.

Finally, there is a need for more comprehensive exposure assessment. acs.org While DCNM is a known disinfection byproduct, its occurrence and concentrations in various water sources and treatment systems, and in relation to different disinfection methods, require ongoing monitoring. heraldopenaccess.uswaterrf.org Understanding the factors that influence its formation can lead to better strategies for minimizing its presence in drinking water. acs.orgnih.gov

Key areas for future research on this compound toxicology include:

In Vivo Studies: Conducting long-term animal studies to assess the chronic toxicity and carcinogenicity of this compound. nih.gov

Mechanistic Investigations: Elucidating the molecular mechanisms of DCNM-induced cytotoxicity and genotoxicity, including the role of metabolism and oxidative stress. nih.govsmolecule.com

Advanced Toxicological Models: Utilizing high-throughput screening, toxicogenomics, and other "Tox21" approaches to build predictive models of DCNM's toxicity. nih.gov

Exposure and Mixture Toxicology: Improving exposure models and investigating the toxicological effects of DCNM in combination with other disinfection byproducts commonly found in drinking water.

Environmental Fate and Degradation Pathways of Dichloronitromethane

Degradation in Aqueous Environments

In aquatic systems, dichloronitromethane is subject to degradation through two primary pathways: hydrolysis and photolysis. These reactions are critical in determining the compound's persistence in surface waters and groundwater.

Hydrolysis is a chemical degradation process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this process involves the reaction with water and other nucleophiles, leading to its decomposition. smolecule.com The chlorine atoms in the molecule can be replaced by nucleophiles, initiating the breakdown of the compound. smolecule.com

Research indicates that the hydrolysis of this compound results in the formation of less harmful byproducts, primarily nitrous acid and hydrochloric acid. smolecule.com The kinetics of hydrolysis for similar compounds, such as dichloroacetonitrile (B150184), have been shown to follow second-order kinetics, with reaction rates increasing at higher pH levels. nih.gov

Table 1: Hydrolysis of this compound

| Reactant | Products | Influencing Factors |

|---|

Photolysis is a significant degradation pathway for this compound in sunlit surface waters. nih.gov This process involves the breakdown of the compound by light energy. Photolytic degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the water absorb light and produce reactive species that then attack the this compound molecule. nih.gov

Studies on the degradation of halonitromethanes have elucidated the mechanisms involved in their mineralization into nonhazardous inorganic products through advanced oxidation and reduction processes. nih.govacs.org The reaction of this compound with hydroxyl radicals and hydrated electrons, which are powerful reactive species often generated photochemically in natural waters, is a key mechanism. nih.gov Kinetic computer models have been successfully used to predict the decomposition of the parent compound and the formation of stable byproducts. nih.govacs.org The primary inorganic byproducts identified from these reactions include chloride ions and various nitrogen oxide species. nih.govacs.org

Table 2: Photolytic Degradation Byproducts of this compound

| Degradation Process | Reactive Species | Key Byproducts |

|---|

Abiotic Transformation Processes

Abiotic transformations, which are chemical reactions that occur without the facilitation of microorganisms, play a vital role in the environmental fate of this compound. These processes include reactions with naturally occurring chemical species in water and soil.

Reductive dehalogenation is a process where a halogen atom is removed from a molecule and replaced with a hydrogen atom. In anaerobic (oxygen-deficient) environments, such as saturated soils, sediments, and some groundwater systems, reduced sulfur species like hydrogen sulfide (B99878) can act as potent reductants.

Under anaerobic conditions, this compound can be produced as an intermediate during the rapid reductive dechlorination of the soil fumigant chloropicrin (B1668804) by hydrogen sulfide species. smolecule.com This indicates that this compound itself is susceptible to further reductive transformations in such environments. Studies on similar chloro-compounds have shown that reduced sulfur species, particularly polysulfides, are highly reactive and can effect abiotic transformations through nucleophilic substitution reactions, leading to the displacement of chlorine. nih.gov The reaction rates are significant enough that in environments with high concentrations of bisulfide and polysulfides, such as salt marsh porewaters, the half-lives of these chlorinated compounds can range from minutes to hours. nih.gov

The chemical structure of this compound, with two chlorine atoms attached to a carbon, makes it susceptible to nucleophilic substitution reactions. smolecule.com A nucleophile, an atom or functional group with a pair of electrons to donate, can attack the carbon atom, leading to the displacement of a chloride ion, which acts as a leaving group. smolecule.comlibretexts.orgyoutube.com

Fate in Soil and Sediment Systems

The fate of this compound in terrestrial environments is governed by a combination of physical, chemical, and biological processes. When released into the soil, its behavior is influenced by factors such as soil type, organic matter content, moisture, and the presence of reactive minerals. mdpi.com

This compound's presence has been confirmed in groundwater monitoring studies, suggesting it can persist and be transported through subsurface systems. smolecule.com The potential for this compound to leach through the soil profile into groundwater depends on its adsorption characteristics. Compounds with high soil adsorption coefficients tend to bind strongly to soil and sediment particles, limiting their mobility. nih.gov Conversely, lower adsorption would facilitate movement towards groundwater.

Persistence and Half-Life in Agricultural and Natural Soils

The persistence of this compound in soil environments is a key factor in determining its potential for leaching into groundwater and affecting non-target organisms. This compound has been identified as a major metabolite of chloropicrin and is considered a possible groundwater pollutant due to its persistence. smolecule.com

The mobility and retention of this compound in soil are significantly influenced by the soil's organic carbon content. smolecule.com The soil-water partitioning behavior of the compound varies across different agricultural soil types. smolecule.com Research on agricultural soils from California and Florida has provided insights into its adsorption characteristics, which are summarized in the table below.

Soil-Water Partitioning Coefficients for this compound

| Soil Characteristic | Value | Soil Type Example |

| Freundlich adsorption coefficient (Kf) | 0.39 - 8.55 L/kg | California and Florida agricultural soils |

| Organic carbon-normalized adsorption coefficient (Koc) | 18 - 60 mL/g | California and Florida agricultural soils |

| Freundlich adsorption coefficient (Kf) | 0.66 L/kg | Arlington sandy loam |

| Organic carbon-normalized adsorption coefficient (Koc) | 60.5 mL/g | Arlington sandy loam |

Data sourced from Smolecule. smolecule.com

These values indicate a moderate to high variability in the soil binding capacity of this compound. smolecule.com The organic matter content is a primary determinant of its retention in agricultural soils. smolecule.com

Despite its classification as a persistent degradation product, specific half-life values for this compound in various agricultural and natural soil types are not well-documented in publicly available scientific literature. The half-life of a pesticide or its metabolite can be influenced by a multitude of factors including soil type (e.g., sandy loam, clay), microbial populations, moisture content, temperature, and pH. usu.eduorst.edu Without specific studies on this compound, it is challenging to provide precise half-life data.

Metabolite Identification in Soil Matrices

The degradation of this compound in the environment can occur through both biotic and abiotic processes. Under certain conditions, it can undergo degradation through hydrolysis or photolysis. smolecule.com These processes can lead to the formation of less harmful, simpler inorganic products.

Research indicates that this compound can react with water and other nucleophiles, resulting in the formation of nitrous acid and hydrochloric acid as byproducts. smolecule.com The primary degradation pathway for many organochlorine compounds in the atmosphere is through oxidation by hydroxyl radicals, ultimately leading to the formation of water, hydrogen chloride, and carbon dioxide. industrialchemicals.gov.au While this compound is primarily a soil and potential groundwater contaminant, similar oxidative and hydrolytic degradation pathways are plausible in the soil environment.

The final breakdown products of its parent compound, chloropicrin, are reported to be carbon dioxide, nitrate (B79036), and chloride, which suggests that this compound, as an intermediate, would also eventually mineralize to these simpler compounds. researchgate.net

Bioaccumulation Potential in Environmental Organisms (Conceptual Framework)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure (e.g., water, food, sediment) and accumulates in the organism at a concentration higher than that in the surrounding environment. nih.govusgs.gov For organochlorine compounds, there is a general concern for bioaccumulation due to their lipophilicity (tendency to dissolve in fats) and persistence. nih.govusgs.gov

There is currently a lack of specific studies on the bioaccumulation potential of this compound in environmental organisms. However, a conceptual framework for assessing the bioaccumulation potential of a chemical like this compound would involve several key considerations:

Physicochemical Properties: The octanol-water partition coefficient (Kow) is a key indicator of a chemical's potential to bioaccumulate. A high Kow value suggests a greater affinity for lipids and thus a higher potential to accumulate in the fatty tissues of organisms. The specific Kow for this compound would be a critical parameter in any assessment.

Persistence: The longer a chemical persists in the environment, the greater the opportunity for organisms to be exposed to it and for bioaccumulation to occur. nih.gov

Metabolism by Organisms: The ability of an organism to metabolize and excrete a chemical will significantly influence its bioaccumulation. Rapid metabolism and excretion will lead to lower bioaccumulation.

Trophic Level: For compounds that are not readily metabolized, biomagnification can occur, where the concentration of the chemical increases at successively higher levels in the food chain.

Environmental Impact Assessment Frameworks and Challenges

An environmental impact assessment (EIA) for a chemical substance like this compound would typically follow a structured framework to evaluate its potential risks to the environment. ead.gov.ngepa.gov This framework generally includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov

For pesticides and their metabolites, several frameworks and models exist to guide this process, such as those developed by regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA). epa.goveuropa.eu These frameworks aim to systematically evaluate the potential adverse effects on non-target organisms, including terrestrial and aquatic plants and animals. epa.gov

A significant challenge in conducting a comprehensive environmental impact assessment for this compound is the scarcity of specific ecotoxicological data. While it is known to be a metabolite of chloropicrin, risk assessments often focus on the parent compound. nih.govepa.gov A peer review of the pesticide risk assessment for chloropicrin did not finalize the consumer risk assessment due to a lack of appropriate information to address the effect of water treatment processes on the nature of residues of chloropicrin and its metabolite this compound, which could be present in surface water and groundwater abstracted for drinking water. nih.gov

The challenges in assessing the environmental impact of this compound include:

Data Gaps: A lack of empirical data on its persistence, bioaccumulation, and toxicity to a wide range of environmental organisms hinders a quantitative risk assessment.

Focus on Parent Compound: Regulatory and research efforts are often concentrated on the active ingredient of a pesticide (in this case, chloropicrin), with less attention given to its metabolites unless they are of specific concern.

Complex Environmental Behavior: The fate and transport of this compound in the environment are influenced by a complex interplay of soil properties, climate, and microbial activity, making it difficult to predict its environmental concentrations and potential exposures without site-specific data.

Addressing these challenges would require further research focused specifically on the environmental behavior and ecotoxicology of this compound to support a more robust and scientifically defensible environmental impact assessment.

Analytical Methodologies for Dichloronitromethane Detection and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating dichloronitromethane from complex sample mixtures, allowing for its precise measurement. Gas and liquid chromatography, coupled with sensitive detectors, are the most employed techniques.

Gas chromatography-mass spectrometry (GC-MS) is a principal and widely adopted method for the analysis of this compound and other halonitromethanes (HNMs). researchgate.netlancashire.ac.uk This technique combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification ability of mass spectrometry. lancashire.ac.ukfilab.fr In GC, volatile compounds like this compound are separated based on their physical and chemical properties as they interact with a stationary phase within a capillary column. lancashire.ac.uk Following separation, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge ratios, allows for definitive identification. nih.gov For this compound (CHCl2NO2), the NIST library reports a primary mass-to-charge peak (m/z) at 83. nih.gov

GC-MS has been successfully used to identify and quantify this compound in various sample types, including drinking water and precipitation. researchgate.netdiva-portal.orgsci-hub.se Research has demonstrated its utility in studying the formation of disinfection by-products (DBPs), where this compound is a compound of interest. sci-hub.seepa.gov To enhance sensitivity and minimize the thermal degradation of thermally labile compounds like some HNMs, specialized injection techniques such as cold on-column (COC) injection can be employed over conventional split/splitless injection. rsc.orgrsc.orgresearchgate.net

Tandem mass spectrometry (GC-MS/MS) offers an even higher degree of sensitivity and selectivity. lancashire.ac.uk In this technique, two mass analyzers are coupled together. The first analyzer selects the molecular ion of the target analyte (e.g., this compound), which is then fragmented, and the second analyzer monitors for specific fragment ions. This process significantly reduces background noise and matrix interference, allowing for lower detection limits and more reliable quantification, especially in complex samples. lancashire.ac.uk

Table 1: Selected Research Findings for GC-MS Analysis of this compound

| Study Focus | Matrix | Key Findings | Reference |

| HNM Analysis | Drinking Water | Developed a cold on-column (COC) GC-MS method to minimize thermal degradation of HNMs. | rsc.org, researchgate.net |

| DBP Quantification | Drinking Water | Utilized a GC-single quadrupole mass spectrometer with a multi-mode inlet to achieve low detection limits (15-100 ng/L) for various DBPs, including this compound. | researchgate.net, researchgate.net |

| DBP Identification | Drinking Water | Used low- and high-resolution GC/MS to identify mixed chloro-bromonitromethanes. | researchgate.net |

| Degradate Confirmation | Methanol (B129727) Trap Solution | Employed GC with mass selective detection to confirm the identity of this compound as a degradate of chloropicrin (B1668804). | epa.gov |

While gas chromatography is more common for volatile compounds like this compound, high-performance liquid chromatography (HPLC) also has applications in its analysis. cdc.gov HPLC separates compounds based on their interactions with a stationary phase in a column and a liquid mobile phase. The technique is particularly useful for non-volatile or thermally sensitive compounds. In the context of this compound analysis, HPLC has been used to identify it as a degradate of the soil fumigant chloropicrin. epa.gov In one study, residues trapped in methanol were analyzed by HPLC to detect this compound. epa.gov

For enhanced selectivity in complex matrices, HPLC can be coupled with advanced detectors like tandem mass spectrometry (HPLC-MS/MS) or inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS). acs.org While HPLC-ESI-MS/MS is a powerful tool, it can be susceptible to matrix effects. acs.org HPLC-ICP-MS/MS provides an element-selective detection method, which can simplify calibration and is less prone to molecular structure-dependent signal variations. acs.org Although a specific application for this compound using HPLC-ICP-MS/MS was not detailed in the reviewed literature, the technique's success in analyzing other halogenated organic compounds suggests its potential applicability.

Sample Preparation and Extraction Methods

Before chromatographic analysis, this compound must be extracted from its sample matrix (e.g., water, soil, or air) and concentrated. The choice of extraction method is critical for achieving high recovery rates and accurate quantification.

Liquid-liquid extraction (LLE) is a widely used and well-established technique for preparing water samples for the analysis of this compound and other DBPs. researchgate.netsyrris.comwikipedia.org This method operates on the principle of partitioning, where compounds are separated based on their differing solubilities in two immiscible liquids, typically water and an organic solvent. wikipedia.orgphenomenex.com For the extraction of semi-volatile organic compounds like HNMs from an aqueous solution, a water-immiscible organic solvent is added to the sample. The mixture is shaken vigorously to facilitate the transfer of the analytes from the aqueous phase to the organic phase, where they are more soluble. phenomenex.com The organic layer, now enriched with the target analytes, is then collected for analysis.

Studies have shown that LLE, often using solvents like methyl tert-butyl ether (MTBE) or ethyl acetate, provides good recovery rates (73-91%) for a range of halonitromethanes. rsc.orgresearchgate.net It is a core component of official methods, such as U.S. EPA Method 551.1, for analyzing organohalogen compounds in drinking water. researchgate.net Salt-assisted LLE, where a salt like sodium sulfate (B86663) is added to the aqueous sample, can further enhance extraction efficiency by decreasing the solubility of organic analytes in the water, thus driving them into the organic phase. researchgate.net

Solid Phase Extraction (SPE) is an alternative sample preparation method that offers several advantages over LLE, including reduced solvent consumption and procedural simplicity. rsc.orgrsc.orgsigmaaldrich.com SPE separates analytes from a liquid sample by partitioning them onto a solid sorbent material packed in a cartridge or disk. sigmaaldrich.comscientificlabs.ie The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained analytes with a small volume of an organic solvent.